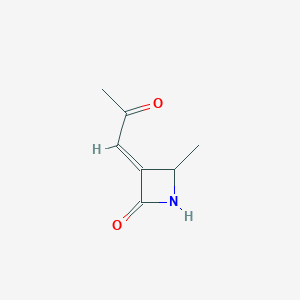
(E)-4-Methyl-3-(2-oxopropylidene)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a 2-oxopropylidene group attached to the azetidinone ring, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one typically involves the reaction of 4-methylazetidin-2-one with an appropriate aldehyde or ketone under basic conditions. One common method is the condensation reaction between 4-methylazetidin-2-one and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification methods ensures the consistent quality and purity of the compound.
化学反応の分析
Types of Reactions
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropylidene group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
類似化合物との比較
Similar Compounds
4-Methylazetidin-2-one: The parent compound without the oxopropylidene group.
2-Oxopropylidene derivatives: Compounds with similar oxopropylidene groups attached to different core structures.
Uniqueness
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one is unique due to the presence of both the azetidinone ring and the oxopropylidene group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
111390-89-7 |
|---|---|
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
(3E)-4-methyl-3-(2-oxopropylidene)azetidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-4(9)3-6-5(2)8-7(6)10/h3,5H,1-2H3,(H,8,10)/b6-3+ |
InChIキー |
IHAGNWGHKIRWKA-ZZXKWVIFSA-N |
SMILES |
CC1C(=CC(=O)C)C(=O)N1 |
異性体SMILES |
CC1/C(=C\C(=O)C)/C(=O)N1 |
正規SMILES |
CC1C(=CC(=O)C)C(=O)N1 |
同義語 |
2-Azetidinone, 4-methyl-3-(2-oxopropylidene)-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















